1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate
Overview
Description
1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate, also known as Bisoctadecanoic acid 1-[(phosphonooxy)methyl]-1,2-ethanediyl ester, is a chemical compound with the CAS number 17966-25-5 . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular formula of 1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate is C39H77O8P . The molecular weight is 704.997641 . More detailed structural information may be available from the manufacturers or in the SDS (Safety Data Sheet) .Physical And Chemical Properties Analysis
The boiling point of 1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate is 743.9ºC at 760mmHg . Its density is 0.999g/cm3 . More detailed physical and chemical properties can be found in the SDS .Scientific Research Applications
Decomposition and Stability
1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate, a derivative of ethane-1,1-diphosphonic acids, demonstrates pH-dependent decomposition characteristics. This decomposition yields phosphoric acid and acetylphosphonate in acidic environments, while remaining stable in basic solutions (Gatrone, 1989).
Synthesis and Chemical Properties
The synthesis and chemical properties of related compounds have been extensively studied. For example, the synthesis of ethane-1-phosphono-2-sulphonic acid from 1,2-dibromoethane through phosphonation and sulphonation processes (Montoneri & Ricca, 1991). Additionally, phosphonoacetic acid, a related compound, has been used in supramolecular chemistry to form adducts with a range of amines, exhibiting various acid anion substructures (Bowes et al., 2003).
Dimerization and Structural Analysis
Research on the dimerization of dibutyl (3,5-di-tert-butyl-4-oxo-2,5-cyclohexadienylidenemethyl)phosphonate, a related compound, has provided insights into the structural and compositional characteristics of such compounds (Shaekhov et al., 2012).
Potential Applications in Biological Activities
The phosphono-containing compounds have shown potential in biological applications. For instance, quinquedentate binuclear copper complexes with phosphono-containing multidentate ligands have demonstrated potent inhibitory effects against protein tyrosine phosphatases (Wang et al., 2011).
Coordination Chemistry
The metal-ion-coordinating properties of various phosphonate derivatives, including some that could be structurally related to 1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate, have been explored in detail. These studies provide insights into complex stability and structure in solution (Sigel et al., 1992).
Safety And Hazards
The Safety Data Sheet (SDS) for 1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection . For detailed safety and hazard information, refer to the SDS or contact the manufacturer.
Future Directions
properties
IUPAC Name |
(2-octadecanoyloxy-3-phosphonooxypropyl) octadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H77O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3,(H2,42,43,44) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWHNAWEOZTIPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H77O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50939250 | |
Record name | 3-(Phosphonooxy)propane-1,2-diyl dioctadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50939250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
705.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate | |
CAS RN |
17966-25-5 | |
Record name | Distearoylphosphatidic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17966-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-((Phosphonooxy)methyl)ethane-1,2-diyl distearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017966255 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Phosphonooxy)propane-1,2-diyl dioctadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50939250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(phosphonooxy)methyl]ethane-1,2-diyl distearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.067 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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